Iron(II) sulfate heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

High-Temperature Study of Basic Ferric Sulfate

Scientific Field: Physics and Chemistry of Minerals

Application Summary: FeOHSO4, a basic ferric sulfate, has been studied for its high-temperature behavior.

Methods of Application: The structure solution was performed by the Endeavour program, from new X-ray powder diffraction (XRPD) data.

Results: The decomposition of FeOHSO4 during heating was investigated by means of variable temperature XRPD, thermogravimetry, and differential thermal analysis as well as IR and Raman spectroscopies.

Thermal Behavior of Hydrated Iron Sulfate

Scientific Field: Metallurgy

Application Summary: The thermal treatment of ferrous sulfate (heptahydrate and monohydrate) samples under different conditions has been studied.

Methods of Application: Nonisothermal thermogravimetric (TG) analysis was used to study the behavior of iron sulfate samples at temperatures of up to 1000 °C in Cl2 + O2, O2, and N2 atmospheres.

Results: The dehydration of iron sulfate heptahydrate in nitrogen started at room temperature and resulted in iron sulfate tetrahydrate (FeSO4·4H2O).

Composition of Bold’s Basal Medium

Scientific Field: Biochemistry

Application Summary: Ferrous sulfate heptahydrate has been used to compose the Bold’s basal medium.

Methods of Application: The compound is added to the medium as a source of iron, which is an essential nutrient for many organisms.

Results: The addition of ferrous sulfate heptahydrate to the medium helps to support the growth of organisms.

Manufacture of Ink

Scientific Field: Industrial Chemistry

Application Summary: Ferrous sulfate heptahydrate is used in the manufacture of ink, including iron gall ink.

Methods of Application: The compound is mixed with other ingredients to produce the ink.

Results: The resulting ink has a distinctive color and properties.

Co-Delivery of Ferric Sodium EDTA and Curcumin

Scientific Field: Food Science and Nutrition

Application Summary: This study explored the co-delivery of ferric sodium EDTA or ferrous sulphate together with curcumin through double emulsions stabilized by protein-poly/oligosaccharide complexes.

Methods of Application: The emulsions were stabilized by sodium caseinate (NaCas)-sodium alginate (NaAlg) and NaCas-sodium carboxymethyl cellulose (NaCMC) complexes.

Results: The emulsions stabilized by NaCas-NaAlg, NaCas-NaCMC, and NaCas-NaAlg-ßCD-curcumin-inclusion complex (IC) were stable during storage with negligible droplet coalescence.

Thermal Decomposition in Air

Scientific Field: Material Science

Application Summary: Isothermal and dynamic thermal analysis methods have been proposed to study the thermal decomposition of Ferrous sulfate heptahydrate in air.

Methods of Application: The combination of thermogravimetry (TG) and X-ray powder diffraction (XRPD) results showed that basic ferric sulfate is stable up to 450 °C.

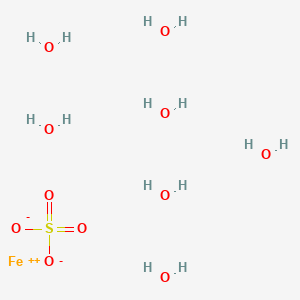

Iron(II) sulfate heptahydrate, also known as ferrous sulfate heptahydrate, is a chemical compound with the formula FeSO₄·7H₂O. It is a blue-green crystalline solid that is highly soluble in water, forming a blue-green solution. This compound is commonly referred to as iron vitriol and has been known since ancient times, often used in various industrial and medicinal applications. The heptahydrate form is the most prevalent, while other hydrated forms exist, including monohydrate and hexahydrate .

Properties- Molar Mass: 278.01 g/mol

- Density: 1.898 g/cm³ at 25 °C

- Melting Point: 64 °C (dehydration begins)

- Solubility: 400 g/L in water

- pH Value: 3.0 - 4.0 in a 50 g/L solution .

- Dehydration: Upon heating, it loses water to form anhydrous iron(II) sulfate:

- Thermal Decomposition: Further heating leads to decomposition into iron(III) oxide, sulfur dioxide, and sulfur trioxide:

- Redox Reactions: As a reducing agent, it can reduce nitric acid to nitrogen monoxide:

- Reaction with Chlorine: It reacts with chlorine gas to form iron(III) sulfate and iron(III) chloride:6\text{FeSO}_4+3\text{Cl}_2\rightarrow 6\text{FeCl}_3+3\text{SO}_2$$[1][2][5].

Iron(II) sulfate heptahydrate is primarily recognized for its role in treating iron deficiency anemia. It serves as a dietary supplement to increase iron levels in the body. The compound is absorbed in the gastrointestinal tract and helps replenish iron stores necessary for hemoglobin production in red blood cells .

Iron(II) sulfate heptahydrate can be synthesized through several methods:

- Direct Reaction with Sulfuric Acid:

- Iron metal reacts with sulfuric acid:\text{Fe}+\text{H}_2\text{SO}_4\rightarrow \text{FeSO}_4+\text{H}_2

- Iron metal reacts with sulfuric acid:

- Oxidation of Pyrite:

- Pyrite (iron sulfide) reacts with oxygen and water:2\text{FeS}_2+7\text{O}_2+2\text{H}_2\text{O}\rightarrow 2\text{FeSO}_4+2\text{H}_2\text{SO}_4[1][2].

- Pyrite (iron sulfide) reacts with oxygen and water:

- Displacement Reaction:

Studies have shown that iron(II) sulfate heptahydrate interacts with various biological systems, influencing metabolic pathways related to iron absorption and utilization. It has been noted for its potential impact on gut microbiota composition due to its role as an iron source . Additionally, the compound's interactions with other metals can affect its bioavailability and efficacy as a supplement.

Iron(II) sulfate heptahydrate shares similarities with several other compounds but has unique characteristics:

| Compound Name | Chemical Formula | Hydration State | Unique Properties |

|---|---|---|---|

| Iron(II) sulfate monohydrate | FeSO₄·H₂O | Monohydrate | Less soluble than the heptahydrate |

| Iron(III) sulfate | Fe₂(SO₄)₃ | Anhydrous | Contains iron in the +3 oxidation state |

| Copper(II) sulfate | CuSO₄·5H₂O | Pentahydrate | Blue color; used primarily as a fungicide |

| Magnesium sulfate | MgSO₄·7H₂O | Heptahydrate | Commonly known as Epsom salt; used for therapeutic baths |

The unique blue-green color of iron(II) sulfate heptahydrate distinguishes it from other sulfates and contributes to its identification and application in various industries .

Thermogravimetric analysis reveals that iron(II) sulfate heptahydrate undergoes a characteristic three-step dehydration process under controlled atmospheric conditions [1] [2] [3]. The initial dehydration stage occurs between 25°C and 150°C, involving the loss of six water molecules to form iron(II) sulfate monohydrate [1] [3]. This process accounts for approximately 38.3% of the total mass loss and represents the most significant single-step mass reduction in the thermal decomposition sequence [1].

The second dehydration step takes place within the temperature range of 150°C to 200°C, characterized by the removal of the final water molecule to yield anhydrous iron(II) sulfate [1] [3]. This transition exhibits an additional mass loss of 6.5% and is accompanied by distinct endothermic peaks in differential scanning calorimetry analysis [1]. The complete dehydration process is finalized by 300°C, at which point all seven water molecules have been eliminated from the crystal structure [3].

Differential scanning calorimetry measurements demonstrate that the enthalpies for each dehydration step are 145.7 kilojoules per mole, 180.4 kilojoules per mole, and 64.8 kilojoules per mole for the respective stages [1]. The overall dehydration enthalpy reaches 390.9 kilojoules per mole, representing substantial energy requirements for the complete water removal process [1]. Optimal experimental conditions for accurate thermogravimetric measurements include particle sizes smaller than 45 micrometers, heating rates of 2.5°C per minute, and open sample pans to facilitate water vapor escape [1].

The kinetic analysis of the dehydration process reveals first-order reaction mechanisms for each step [4] [5]. The activation energies for the stepwise water loss are 67 kilojoules per mole for the six-molecule dehydration and 100 kilojoules per mole for the final water removal [4]. Rate constants demonstrate temperature-dependent behavior, with values of 1.73 × 10^-3 per second for the initial dehydration and 2.5 × 10^-4 per second for the subsequent step [4].

High-Temperature Phase Transitions and Intermediate Species

Beyond the dehydration temperature range, iron(II) sulfate heptahydrate undergoes significant phase transitions leading to the formation of various intermediate species [6] [7] [8]. At temperatures between 300°C and 500°C, the anhydrous iron(II) sulfate begins oxidation processes that result in the formation of iron(III) compounds [6] [7]. The primary intermediate species identified include iron(II) hydroxysulfate, iron(III) oxysulfate, and basic iron(III) sulfate phases [6] [7] [8].

Under restricted oxygen supply conditions, anhydrous iron(II) sulfate oxidizes directly to iron(III) oxysulfate without the formation of hydroxysulfate intermediates [8]. However, when free oxygen exchange is permitted, iron(II) hydroxysulfate forms as a primary intermediate, which subsequently decomposes to iron(III) oxysulfate [8]. The oxysulfate phase represents a critical intermediate that eventually decomposes to iron(III) oxide and sulfur oxides at higher temperatures [6] [7].

The decomposition of iron(III) sulfate to iron(III) oxide and sulfur oxides occurs through two independent pathways [6] [9]. One pathway involves direct decomposition, while the alternative route proceeds through additional iron(III) sulfate intermediates [6]. The temperature range for these high-temperature transitions spans from 575°C to 650°C, with complete conversion to iron(III) oxide achieved by 800°C [6] [7].

X-ray diffraction analysis confirms the presence of multiple crystalline phases during the intermediate temperature ranges [6] [7]. The identification of specific intermediate compounds depends critically on atmospheric conditions, with oxidizing environments favoring different pathways compared to inert atmospheres [6] [7]. Mass spectrometry coupled with thermal analysis provides definitive identification of evolved gases, including water vapor, sulfur dioxide, and sulfur trioxide [6] [7].

Oxidation Mechanisms in Atmospheric Conditions

The oxidation of iron(II) sulfate heptahydrate in atmospheric conditions involves complex mechanisms that depend on oxygen availability, humidity, and temperature [8] [10] [11]. Under ambient conditions, aqueous iron(II) sulfate solutions oxidize slowly when cold but rapidly when heated [10]. The oxidation rate increases significantly with exposure to light or the addition of alkali [10].

In atmospheric environments, iron(II) sulfate oxidation follows multiple pathways involving oxygen, hydrogen peroxide, and transition metal catalysis [12] [13] [14]. The primary oxidation mechanism involves the transfer of four electrons from iron(II) ions to molecular oxygen [15]. Mathematical modeling of this process demonstrates that basic iron(III) sulfate formation is the predominant reaction product under aerated conditions [15].

The oxidation kinetics exhibit first-order dependence on iron(II) concentration with rate constants varying from 1.69 per hour to 1.73 per hour depending on experimental conditions [15]. Temperature and pressure significantly affect the oxidation rate, with higher temperatures and pressures accelerating the conversion process [11]. The presence of sulfuric acid in the system influences the reaction pathway, with concentrated acid solutions promoting different intermediate formation compared to neutral conditions [11].

Atmospheric oxidation leads to the formation of brownish-yellow iron(III) sulfate coatings on the surface of iron(II) sulfate crystals [16] [17]. This surface oxidation creates a protective layer that can slow further oxidation of the underlying material [16]. The oxidation process is enhanced by humidity, with hygroscopic properties of iron(II) sulfate facilitating moisture absorption that accelerates the conversion [17] [18].

Computational Modeling of Decomposition Thermodynamics

Computational modeling approaches provide detailed insights into the thermodynamic parameters governing iron(II) sulfate heptahydrate decomposition [19] [5] [20]. Density functional theory calculations and particle swarm optimization methods have been employed to determine accurate activation energies and reaction mechanisms for the thermal decomposition process [19] [5].

Thermodynamic modeling reveals that the decomposition of anhydrous iron(II) sulfate requires an activation energy of 184 kilojoules per mole, while iron(III) sulfate decomposition demands 264 kilojoules per mole [19] [5]. These computational predictions align closely with experimental measurements, validating the modeling approaches [19] [5]. The overall correlation coefficient for the kinetic models reaches 0.99, indicating excellent agreement between theoretical predictions and experimental observations [19] [5].

The FactSage thermochemical software package has been utilized to develop comprehensive databases for iron oxide-sulfate systems [20]. Critical assessment of thermodynamic data for iron(II) sulfate and iron(III) sulfate below 2000 Kelvin provides accurate parameters for industrial applications [20]. The standard enthalpy of formation for iron(II) sulfate is established as -928.85 ± 8.4 kilojoules per mole, while iron(III) sulfate exhibits -2585.2 ± 4.9 kilojoules per mole [20].

Computational thermodynamics enables prediction of phase stability under various environmental conditions [20]. The modeling reveals that both iron(II) sulfate and iron(III) sulfate decompose below 1500 Kelvin at ambient pressure to form gas and oxide phases before melting [20]. These predictions are essential for optimizing industrial processes involving iron sulfate thermal treatment and for understanding environmental stability under different temperature and humidity conditions [20].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

58694-83-0

10028-21-4

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

7782-63-0